Product packaging for CL2A-SN38(Cat. No.:)

CL2A-SN38

Cat. No.: B13710977
M. Wt: 1480.6 g/mol
InChI Key: CMVRBCDBISKHME-MHHXDCQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CL2A-SN38 is a linker-payload system used in antibody-drug conjugates (ADCs), combining the DNA topoisomerase I inhibitor SN-38 with a pH-sensitive CL2A linker. SN-38, the active metabolite of irinotecan, exhibits low-nanomolar cytotoxicity, distinguishing it from ultra-potent payloads like auristatins or maytansinoids . The CL2A linker features a PEG8 segment and a benzyl carbonate bond, enabling stable conjugation via cysteine residues (DAR 7–8) and pH-dependent release in acidic tumor microenvironments (e.g., endosomes/lysosomes) . This design allows extracellular release of SN-38, facilitating bystander effects and enhanced tumor penetration . This compound is employed in ADCs such as sacituzumab govitecan (SG), approved for metastatic triple-negative breast cancer and urothelial carcinoma .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C73H97N11O22 B13710977 CL2A-SN38

Properties

Molecular Formula

C73H97N11O22

Molecular Weight

1480.6 g/mol

IUPAC Name

[4-[[6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate

InChI

InChI=1S/C73H97N11O22/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87)/t49?,51?,61?,73-/m0/s1

InChI Key

CMVRBCDBISKHME-MHHXDCQBSA-N

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O

Origin of Product

United States

Preparation Methods

Conventional Synthetic Route

The foundational synthesis of CL2A-SN-38 is based on earlier protocols, notably described in U.S. Patent No. 9,107,960, involving multiple reaction steps with specific intermediates (e.g., intermediates 6, 7, 8, and 9). The core steps include:

  • Formation of intermediates through coupling reactions, often involving amide bond formation and functional group modifications.
  • Introduction of the cleavable linker (CL2A), which contains polyethylene glycol (PEG) units to enhance solubility and cellular uptake.
  • Conjugation with SN-38 , typically via a reactive site on the linker, such as a succinimidyl ester or maleimide group, enabling subsequent attachment to antibodies or other targeting molecules.

Improved Synthetic Protocols

Recent advances, as reported in patents and scientific literature, focus on refining the synthetic process:

  • Use of biphasic reaction systems : A notable improvement involves performing copper-catalyzed coupling reactions in biphasic mixtures containing copper sulfate and ascorbic acid in water, combined with dichloromethane and specific bases like 2,6-collidine. This method enhances conversion efficiency and reduces contamination from residual catalysts, as detailed in patent.

  • Elimination of triphenylphosphine during the copper-catalyzed coupling step: This reduces product deterioration over time and simplifies purification, leading to higher yields (from approximately 29-40% to 64%) across the sequence.

  • Use of silyl protecting groups : The synthesis involves selective deprotection steps using tetrabutylammonium fluoride, with controlled molar excesses (1.1-fold), followed by washing with sodium acetate buffer to improve purity.

  • Precipitation techniques : Final product isolation often employs dropwise addition of tert-butyl methyl ether (t-BME) to precipitate CL2A-SN-38, ensuring high purity and ease of purification.

Specific Reaction Conditions

Step Reaction Conditions Reagents & Solvents Yield & Purity Notes
Intermediate formation Stirring in biphasic system Copper sulfate, ascorbic acid, dichloromethane, 2,6-collidine > 90% conversion Complete overnight (~18h)
Deprotection Tetrabutylammonium fluoride In tetrahydrofuran or dichloromethane > 95% purity Controlled molar excess
Final precipitation Dropwise addition of tert-butyl methyl ether - High purity Facilitates product isolation

Synthesis Data and Characterization

Parameter Data Reference
Reaction time 10-12 weeks (overall) ,
Purity (LC-MS) > 95% ,
Structural confirmation 1H-NMR, LC-MS ,
Yield per step 29-64% (improved protocols) ,

Advanced Synthesis Techniques and Innovations

Recent research emphasizes the following:

  • Use of alternative catalysts : Copper sulfate with ascorbic acid in aqueous media reduces residual metal contamination and improves reaction kinetics.
  • Optimization of linker length : PEG units (commonly 8 monomers) are incorporated to optimize pharmacokinetics, with synthesis routes adaptable between 1-30 PEG units.
  • Minimization of by-products : Improved purification steps, including EDTA washes and chromatography, significantly reduce contaminant levels.

Summary of the Synthetic Workflow

Step Description Duration Key Reagents Purity/Yield
1 Synthesis of intermediate 6 2 weeks Various coupling reagents > 90%
2 Conversion to intermediate 7 2 weeks Tetrabutylammonium fluoride > 95%
3 Copper-catalyzed coupling to intermediate 9 3 weeks Copper sulfate, ascorbic acid 64% yield
4 Deprotection and final coupling 3 weeks Tert-butyl methyl ether > 95% purity

Chemical Reactions Analysis

Hydrolysis of the CL2A Linker

The CL2A linker undergoes pH-sensitive hydrolysis , enabling controlled release of SN-38 in acidic environments (e.g., tumor lysosomes or extracellular tumor microenvironments) .

Key Features:

  • Acidic Conditions (pH < 5): Hydrolysis of the carbamate bond in the CL2A linker releases SN-38 in its bioactive lactone form .

  • Physiological pH (7.4): The linker remains stable, with a serum half-life of 1–2 days, minimizing premature drug release .

  • Bystander Effect: Released SN-38 diffuses into neighboring cells, enhancing antitumor efficacy .

Synthetic Reactions During Conjugation

CL2A-SN-38 is synthesized through a 10-step process involving:

Key Steps:

  • Activation of SN-38: Reacted with a carbamate-forming agent to introduce a reactive site for linker attachment .

  • Linker Attachment: SN-38 is conjugated to the maleimidocaproyl linker via a peptide bond, forming a stable intermediate .

  • Antibody Conjugation: The maleimide group reacts with cysteine residues on the antibody, forming a thioether bond .

Purification:

  • Chromatographic techniques ensure >95% purity .

Lactone Ring Stability of SN-38

The bioactivity of SN-38 depends on preserving its E-ring lactone structure , which is susceptible to pH-dependent hydrolysis:

ConditionLactone StabilityBioactivity
pH 4.5Stable lactone formHigh
pH 7.4 (physiological)Partial hydrolysis to carboxylate formLow
pH 9.0Complete hydrolysis to carboxylate formNone

CL2A-SN-38 mitigates this instability by shielding SN-38 until linker hydrolysis occurs in acidic environments .

Comparative Reactivity with Other Linkers

CL2A-SN-38 demonstrates superior therapeutic performance compared to similar ADCs due to its optimized hydrolysis rate:

ParameterCL2A-SN-38CL2-SN-38 (Predecessor)Non-Cleavable Linkers
Hydrolysis Half-Life1–2 days (pH 7.4)1–2 days (pH 7.4)>7 days
Tumor PenetrationHighModerateLow
Bystander EffectYesYesNo

The removal of phenylalanine in CL2A simplified synthesis without affecting release kinetics .

Cytotoxicity Against Solid Tumors :

Cell LineFree SN-38 IC₅₀ (nM)CL2A-SN-38 IC₅₀ (nM)ADC/Free SN-38 Ratio
COLO 2051.021.951.91
Capan-13.506.992.00
PC-31.864.242.28

Serum Stability :

ConjugateHalf-Life (Days)Release Mechanism
CL2A-SN-381–2pH-sensitive hydrolysis
Non-cleavable>7Proteolytic degradation

Mechanistic Insights

  • DNA Damage: Released SN-38 inhibits topoisomerase I, causing DNA double-strand breaks and apoptosis .

  • Pharmacokinetics: Conjugation extends SN-38’s half-life 9.7-fold compared to free drug .

Mechanism of Action

The mechanism of action of CL2A-SN38 involves the targeted delivery of SN-38 to cancer cells. The CL2A linker allows the compound to remain stable in the bloodstream and release SN-38 in the acidic environment of the tumor. SN-38 then inhibits DNA topoisomerase I, leading to DNA damage and cell death .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Table 1: Key Features of CL2A-SN38 vs. Other ADC Linker-Payload Systems
Compound Linker Type Payload Release Mechanism DAR Potency (IC50) Clinical Application
This compound pH-sensitive (benzyl carbonate) SN-38 (Topo I inhibitor) Acidic hydrolysis, extracellular release 7–8 Low nM TNBC, urothelial carcinoma
T-DM1 Non-cleavable (SMCC) DM1 (microtubule inhibitor) Lysosomal degradation ~3.5 Sub-nM HER2+ breast cancer
MC-MMAF Non-cleavable (maleimide) MMAF (microtubule inhibitor) Proteolytic cleavage 4 Sub-nM Lymphoma, multiple myeloma
MC-GGFG-DXd Enzyme-cleavable (GGFG) DXd (Topo I inhibitor) Cathepsin B cleavage 8 Low nM HER2-low breast cancer
SPDB-DM4 Disulfide (SPDB) DM4 (maytansinoid) Glutathione reduction 4 Sub-nM Gastric cancer, melanoma

Pharmacokinetic and Efficacy Comparisons

  • Release Kinetics :

    • This compound releases SN-38 with a serum half-life of ~1 day, enabling sustained tumor exposure . In contrast, T-DM1 requires full ADC internalization and lysosomal processing, delaying payload release (half-life >4 days) .
    • In HER2+ SKOV3.ip cells, this compound (conjugated to trastuzumab) demonstrated 36% higher cytotoxicity than T-DM1 at 96 hours due to gradual SN-38 accumulation .
  • Bystander Effect: this compound’s extracellular release allows SN-38 to diffuse into neighboring cells, improving efficacy in heterogeneous tumors . Non-cleavable linkers (e.g., T-DM1, MC-MMAF) lack this feature, limiting their activity to antigen-positive cells .
  • Toxicity Profile: SN-38’s lower potency (vs. DM1/DM4) permits higher dosing with reduced off-target toxicity. For example, hRS7-CL2A-SN38 showed manageable hematologic toxicity in primates at 12 mg/kg .

Clinical and Industrial Relevance

  • Target Flexibility :
    • This compound is adaptable to multiple antibodies (e.g., anti-TROP2, anti-HER2) , whereas DXd (MC-GGFG-DXd) is primarily used in HER2-targeting ADCs .
  • Manufacturing :
    • This compound’s conjugation via cysteine residues achieves high DARs (7–8) without aggregation, a challenge for hydrophobic payloads like DM1 .
  • Commercial Adoption :
    • This compound is included in WuXi XDC’s linker-payload library, underscoring its industrial scalability .

Q & A

Q. What structural features of the CL2A linker enable pH-dependent payload release in CL2A-SN38 ADCs?

The CL2A linker incorporates a pH-sensitive benzyl carbonate bond, which hydrolyzes in acidic environments (e.g., pH 4.5–5.7, mimicking lysosomes) to release SN38 without enzymatic cleavage. Its short, non-cleavable heptaglycine segment allows stable conjugation via reduced cysteine residues while maintaining hydrophobicity for membrane permeability .

Q. How does the drug-to-antibody ratio (DAR) of this compound conjugates impact therapeutic efficacy?

DAR optimization (typically 6–8 SN38 molecules per antibody) balances cytotoxicity and systemic exposure. Higher DAR increases payload delivery but risks aggregation and rapid clearance. Methods like hydrophobic interaction chromatography (HIC) and mass spectrometry are critical for DAR validation .

Advanced Research Questions

Q. What experimental designs resolve contradictions in reported SN38 release mechanisms (pH-dependent vs. hydrolytic stability)?

Contradictory data arise from varying buffer conditions (e.g., serum-free vs. serum-containing PBS) and assay durations. To reconcile these:

  • Conduct parallel stability studies at pH 7.4 (blood), 5.7 (early endosomes), and 4.5 (lysosomes) over 120+ hours.
  • Use fluorogenic HPLC to quantify intact ADC and free SN38, distinguishing between linker hydrolysis and payload degradation .

Q. How can researchers model the delayed potency enhancement of this compound ADCs in vitro?

Longitudinal cytotoxicity assays (e.g., 72–120 hours) with HER2-positive cells (e.g., SKOV3.ip) must account for:

  • Time-dependent SN38 accumulation in target cells.
  • Comparative controls (e.g., T-DM1) to quantify delayed efficacy (36% higher cytotoxicity at 96 hours for this compound) .

Q. What methodologies validate bystander killing effects of this compound in heterogeneous tumors?

Co-culture HER2-positive and HER2-negative cells (e.g., SKOV3.ip + CHO) with:

  • Membrane-impermeable SN38 derivatives (negative controls).
  • Quantification of apoptosis in non-target cells via flow cytometry.
  • Pharmacokinetic modeling to correlate extracellular SN38 levels with bystander activity .

Methodological Considerations

Q. Which analytical techniques ensure reproducibility in this compound conjugate characterization?

  • Stability : Size-exclusion chromatography (SEC) for aggregation analysis.
  • Payload Release : Reverse-phase HPLC with fluorescence detection (SN38 λexem = 380/540 nm).
  • DAR Validation : HIC for hydrophobicity profiling and LC-MS for intact mass analysis .

Q. How should researchers address variable SN38 release kinetics across cell models?

Standardize lysosomal pH (4.5–5.0) using bafilomycin A1 (vacuolar ATPase inhibitor) and validate via:

  • Lysotracker Red staining for lysosomal acidity.
  • Time-lapsed microscopy to track payload diffusion .

Q. What statistical approaches are recommended for analyzing time-dependent ADC cytotoxicity data?

Use non-linear regression models (e.g., log-logistic curves) to calculate EC50 shifts over time. Account for hysteresis effects by comparing AUC values across timepoints .

Comparative and Translational Studies

Q. How does this compound’s mechanism differ from conventional protease-cleavable linkers (e.g., valine-citrulline)?

Unlike cathepsin-B-dependent systems, this compound releases payloads via pH-sensitive hydrolysis, enabling lysosome-independent activity. This reduces reliance on target cell internalization rates and enhances potency in cells with low lysosomal protease expression .

Q. What preclinical models best capture the extended tumor retention of this compound observed in vivo?

Use xenografts with serial biopsies to measure intratumoral SN38 levels via LC-MS/MS. Pair with PET imaging (e.g., <sup>89</sup>Zr-labeled trastuzumab) to correlate ADC distribution with payload release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.